molecular formula C16H17F3N2O3 B2728449 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1790197-09-9

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2728449
CAS No.: 1790197-09-9
M. Wt: 342.318
InChI Key: BSODYIRQVDTPQK-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with a unique structure that includes a benzo[d]isoxazole ring, a tetrahydro-2H-pyran ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[d]isoxazole ring, the introduction of the tetrahydro-2H-pyran ring, and the incorporation of the trifluoroethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial production methods aim to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]isoxazole derivatives, tetrahydro-2H-pyran derivatives, and trifluoroethyl-containing compounds. Examples include:

  • 2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
  • N-(2,2,2-trifluoroethyl)-2-(benzo[d]isoxazol-3-yl)acetamide

Uniqueness

What sets 2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c17-16(18,19)10-21(11-5-7-23-8-6-11)15(22)9-13-12-3-1-2-4-14(12)24-20-13/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSODYIRQVDTPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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